(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride
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Overview
Description
[(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane is a complex organic compound featuring a pyrrolidine ring substituted with benzyl and diphenylphosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves cyclization reactions under controlled conditions.
Introduction of Benzyl and Diphenylphosphanyl Groups: The benzyl and diphenylphosphanyl groups are introduced via nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl groups, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl and phosphanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and phosphine oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism by which [(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine
Uniqueness
[(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane is unique due to its dual phosphanyl groups, which enhance its ability to form stable complexes with metals. This property distinguishes it from other similar compounds and expands its range of applications in catalysis and material science.
Properties
IUPAC Name |
(1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMEKRMASHMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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